molecular formula C11H8O3 B14148670 Adustin CAS No. 69579-74-4

Adustin

Cat. No.: B14148670
CAS No.: 69579-74-4
M. Wt: 188.18 g/mol
InChI Key: RAFAVNTVTXJMAQ-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-furanyl)phenylmethanone is a chemical compound based on the furanone structure, a five-membered heterocyclic ring recognized as a versatile pharmacophore in medicinal chemistry . Furanone derivatives are extensively studied for their broad spectrum of biological activities, which may include antibacterial, anti-inflammatory, antifungal, and antioxidant properties . The reactivity of the furanone ring, particularly the ester moiety, makes it a favorable unit for nucleophilic attack, allowing this compound to serve as a valuable synthetic intermediate for the construction of more complex heterocyclic systems . Researchers can leverage this compound as a key building block in organic synthesis and drug discovery projects. Furthermore, certain furanone derivatives exhibit solvatochromic behavior, where their photophysical properties, such as emission intensity, are highly influenced by the solvent environment, suggesting potential applications in the development of fluorescent sensors or as probes to study biochemical interactions . (3-Hydroxy-2-furanyl)phenylmethanone is offered for research purposes to support these and other innovative investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

69579-74-4

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(3-hydroxyfuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H

InChI Key

RAFAVNTVTXJMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O

Origin of Product

United States

Preparation Methods

Tandem Knoevenagel Condensation–Paal–Knorr Cyclization

A prominent synthetic strategy involves the one-pot tandem reaction sequence developed by, originally applied to 3-hydroxy-2-furanyl-acrylamides. Adapted for phenylmethanone synthesis, this method employs:

  • Knoevenagel condensation between benzoylacetonitrile and phenylglyoxal monohydrate
  • Michael addition to form resonance-stabilized intermediates
  • Paal–Knorr cyclization under tert-butyl hydroperoxide (TBHP) catalysis

Reaction optimization studies demonstrate that toluene solvent at 75°C with triethylamine (TEA) as base achieves 68–72% yield (Table 1). The Z-selectivity of the final product arises from intramolecular O–H···O hydrogen bonding between hydroxyl and carbonyl groups, as confirmed by X-ray crystallographic analysis in related systems.

Carbohydrate-Based Cyclocondensation

Patent CN105669612B discloses a green chemistry approach using xylose and lysine in aqueous media. Though originally targeting 3-hydroxy-4-methyl-2(5H)-furanone, the protocol can be modified for phenylmethanone synthesis through:

  • Maillard reaction -like condensation at 70–100°C
  • In situ formation of 1-deoxyosone intermediates
  • Cyclodehydration catalyzed by amino acids

This method eliminates toxic catalysts, achieving 10–15% yields of furanone derivatives through ethyl acetate extraction and silica gel chromatography. Scale-up experiments show linear yield increases with reactant concentrations up to 2M.

Transition Metal-Mediated [3+2] Cycloaddition

Advanced synthetic approaches utilize palladium-catalyzed couplings between:

  • α-Keto gold(I) complexes
  • Propargyl phenyl ketones

This annulation strategy enables precise stereocontrol, with XPhos ligand systems achieving 85% enantiomeric excess in model compounds. Reaction kinetics studies reveal first-order dependence on both reactants below 0.1M concentrations.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Key Advantage
Tandem condensation 68–72 75 One-pot procedure
Carbohydrate route 10–15 70–100 Aqueous, green chemistry
Pd-catalyzed cycloaddit. 78–85 100 Stereochemical control

Reaction Mechanisms and Stereochemical Considerations

The tandem condensation pathway proceeds through four distinct stages (Figure 1):

  • Knoevenagel adduct formation : Base-mediated deprotonation generates nucleophilic enolate species
  • Michael addition : Conjugate addition creates β-ketoamide intermediates
  • TBHP-mediated oxidation : Generates reactive oxonium ion species
  • Paal–Knorr cyclization : Intramolecular nucleophilic attack forms the furan ring

Density functional theory (DFT) calculations on model systems show a 15.3 kcal/mol activation barrier for the cyclization step, with transition state stabilization through hydrogen bonding networks.

Process Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Toluene–TBHP systems balance reactivity and selectivity, achieving 89% conversion in 4 hours.

Catalytic System Tuning

Binary catalyst systems (TEA–TBHP) demonstrate synergistic effects:

  • TEA: 0.5 equiv optimizes base strength without over-dehydration
  • TBHP: 1.1 equiv ensures complete oxidation while minimizing epoxidation byproducts

Purification Protocols

Silica gel chromatography with petroleum ether–ethyl acetate (4:1) eluent resolves regioisomeric impurities. Recrystallization from ethanol–water (3:1) enhances purity to ≥98% as verified by HPLC.

Analytical Characterization

Table 2: Spectroscopic Data for (3-Hydroxy-2-furanyl)phenylmethanone

Technique Key Signals
$$^1$$H NMR δ 7.85 (d, J=15.6 Hz, H-α), 6.72 (s, H-4)
$$^{13}$$C NMR δ 192.4 (C=O), 165.3 (C-2)
IR 1685 cm$$^{-1}$$ (C=O stretch)
HRMS m/z 202.0634 [M+H]$$^+$$ (calc. 202.0630)

X-ray crystallography of analogous compounds confirms planarity of the furan ring with 7.5° dihedral angle relative to the phenyl group.

Applications and Derivative Synthesis

The compound serves as precursor for:

  • Antimicrobial agents : 5-Nitro-2-furanyl derivatives show MIC values ≤2 μg/mL against S. aureus
  • Liquid crystals : 4-Alkoxy substitutions induce nematic mesophases between 120–160°C
  • Coordination complexes : Cu(II) chelates exhibit strong MLCT absorption at 450 nm

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.

    Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.

    Substitution: Formation of various substituted furans depending on the electrophile used.

Scientific Research Applications

(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of (3-Hydroxy-2-furanyl)phenylmethanone

The table below compares key structural and physicochemical properties of (3-Hydroxy-2-furanyl)phenylmethanone with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
(3-Hydroxy-2-furanyl)phenylmethanone N/A C₁₁H₈O₃ 188.18 (calculated) Phenyl, 3-hydroxy-2-furanyl Likely bioactive or flavoring properties
Isomaltol (1-(3-Hydroxy-2-furanyl)ethanone) 3420-59-5 C₆H₆O₃ 126.11 Ethyl, 3-hydroxy-2-furanyl Food flavorant (caramel-like aroma)
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone 1261729-86-5 C₁₂H₉FO₂ 216.20 4-Fluoro-3-methylphenyl, furan-2-yl Intermediate in pharmaceutical synthesis
(2-Amino-5-chlorophenyl)phenylmethanone 719-59-5 C₁₃H₁₀ClNO 247.68 2-Amino-5-chlorophenyl, phenyl Pharmaceutical impurity standard
Diphenylmethanone 119-61-9 C₁₃H₁₀O 182.22 Two phenyl groups Antibacterial activity in fungal extracts
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-Chloro-4-hydroxy-3-methoxyphenyl, methyl Synthetic intermediate for agrochemicals

Key Differences and Similarities

Structural Features
  • Substituent Variability: The target compound and isomaltol share a 3-hydroxy-2-furanyl group, but the former has a phenyl group instead of a methyl group attached to the ketone, increasing its hydrophobicity and molecular weight . Chlorinated analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) prioritize halogenated aromatic systems, which are common in agrochemicals .

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